1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one
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Overview
Description
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C12H13NO and a molecular weight of approximately 187.24 g/mol . It belongs to the class of indole derivatives and contains both fluorine and methyl substituents.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3-dimethylindole with 1,1-difluoroethanone . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Reaction Conditions: The reaction typically takes place under mild conditions, using an appropriate solvent (such as dichloromethane or acetonitrile) and a Lewis acid catalyst (such as aluminum chloride). The reaction temperature is usually around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, laboratories and research institutions can synthesize this compound using the established synthetic routes.
Chemical Reactions Analysis
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions:
- Oxidation : It may be oxidized to form corresponding ketones or other functional groups.
- Reduction : Reduction can yield the corresponding alcohol or amine.
- Substitution : Nucleophilic substitution reactions can occur at the indole nitrogen or the carbonyl carbon.
- Common Reagents and Conditions : Reagents like sodium borohydride (for reduction) or acetic anhydride (for acylation) are commonly used.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : It serves as a building block for the synthesis of more complex molecules.
- Biology : Researchers use it to study biological processes, including enzyme inhibition and receptor interactions.
- Medicine : Its derivatives may have pharmaceutical potential, such as anticancer or antimicrobial properties.
- Industry : It could be used in the development of novel materials or as a fluorescent probe.
Mechanism of Action
The exact mechanism by which 1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, related compounds include:
- 2,3-dimethylindole : A precursor in its synthesis.
- P,P-BIS(1,2-DIMETHYL-1H-INDOL-3-YL)-N,N-DIETHYLPHOSPHINIC AMIDE : Another indole derivative with different functional groups .
Properties
Molecular Formula |
C12H11F2NO |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H11F2NO/c1-7-10(11(16)12(13)14)8-5-3-4-6-9(8)15(7)2/h3-6,12H,1-2H3 |
InChI Key |
DHJXMUBUSHEVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)F |
Origin of Product |
United States |
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